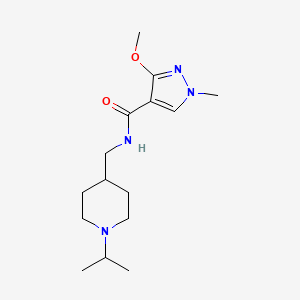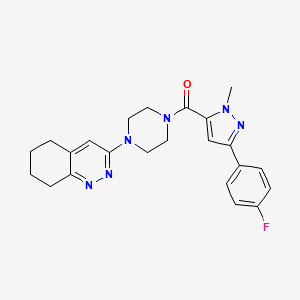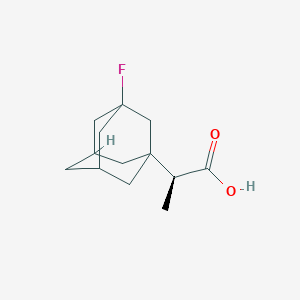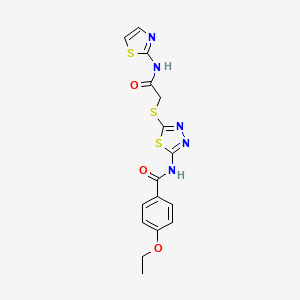![molecular formula C25H28N2O5 B2871618 2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-39-9](/img/structure/B2871618.png)
2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a dimethylamino propyl group and an ethoxyphenyl group. These groups are common in many organic compounds and can impart various properties to the molecule .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, the dimethylamino group can participate in various reactions, such as those involving alkyl halides and sulfuric esters .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, boiling point, freezing point, etc., depend on the molecular structure of the compound. For instance, a compound with a dimethylamino group might be miscible in water .Scientific Research Applications
Synthesis and Derivatives
- The compound can be synthesized through specific reactions involving methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. This synthesis method allows for a wide range of derivatives of this compound, demonstrating its adaptability in chemical synthesis (Vydzhak & Panchishyn, 2010).
Potential in Organic Electronic Devices
- A study on a related n-type conjugated polyelectrolyte with a similar structural backbone highlights its application in electronic devices like solar cells. This suggests the potential of the 2-(3-(Dimethylamino)propyl) compound in the field of organic electronics, particularly in enhancing the efficiency and stability of these devices (Hu et al., 2015).
Photophysical Properties for OLED Materials
- Another study focuses on the optoelectronic and charge transport properties of related compounds, indicating their suitability as materials for organic light-emitting diodes (OLEDs). This implies that the 2-(3-(Dimethylamino)propyl) compound could be useful in developing efficient OLED materials (Wazzan & Irfan, 2019).
Role in Synthesizing Heterocyclic Systems
- The compound also plays a role in the synthesis of heterocyclic systems. Its derivatives have been used in the preparation of various heterocyclic compounds, indicating its versatility in organic synthesis (Selič, Grdadolnik & Stanovnik, 1997).
Applications in Electroluminescent Layers
- Research into low-molecular-weight compounds with structural similarities to the 2-(3-(Dimethylamino)propyl) compound shows promise in electroluminescent layers for organic displays. This points to its potential application in the field of display technology (Dobrikov, Dobrikov & Aleksandrova, 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-ethoxyphenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-5-31-17-9-7-16(8-10-17)22-21-23(28)19-12-11-18(30-4)15-20(19)32-24(21)25(29)27(22)14-6-13-26(2)3/h7-12,15,22H,5-6,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMIBAVMENUODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871535.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)
![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)






![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2871550.png)


![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2871558.png)